molecular formula C25H28N2O4S B5238171 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE

Cat. No.: B5238171
M. Wt: 452.6 g/mol
InChI Key: FMXDSSPZRDYWLT-UHFFFAOYSA-N
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Description

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[2-(4-methoxyphenyl)ethyl]acetamide is an organic compound with a complex structure that includes aromatic rings, sulfonamide, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2,3-dimethylaniline with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Acylation Reaction: The sulfonamide intermediate is then reacted with 2-(4-methoxyphenyl)ethylamine in the presence of an acylating agent such as acetyl chloride or acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and methoxy group can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic substitution reactions typically use reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings and methoxy group.

    Reduction: Amine derivatives of the sulfonamide group.

    Substitution: Substituted aromatic derivatives, such as nitro or bromo compounds.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand the interactions between sulfonamide-containing molecules and biological targets.

Mechanism of Action

The mechanism of action of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)acetamide: A simpler analog with similar structural features but lacking the sulfonamide group.

    2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide: Another related compound with a different substituent on the nitrogen atom.

Uniqueness

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of both sulfonamide and acetamide functional groups, which can confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-19-8-7-11-24(20(19)2)27(32(29,30)23-9-5-4-6-10-23)18-25(28)26-17-16-21-12-14-22(31-3)15-13-21/h4-15H,16-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXDSSPZRDYWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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